ETP-45658 is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks) []. It was identified through a high-throughput screening effort seeking to discover small molecules capable of protecting pancreatic β-cells from glucolipotoxicity []. ETP-45658 exhibits activity against specific kinase families including cyclin-dependent kinases (CDKs), PI3K, Janus kinase (JAK), and Rho-associated kinase 2 (ROCK2) []. Notably, ETP-45658 demonstrates a strong inhibitory effect against the PI3K delta isoform [].
ETP-45658 is a potent and selective inhibitor of phosphoinositide 3-kinases, specifically targeting the PI3K/AKT/mTOR signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate cell growth and survival pathways. The significance of ETP-45658 lies in its selective inhibition profile and its impact on various cancer cell lines, making it a candidate for further clinical development.
ETP-45658 belongs to the class of small molecule inhibitors specifically designed to target the phosphoinositide 3-kinase pathway. It is classified under pharmacological agents with anticancer properties due to its role in inhibiting tumor cell proliferation and inducing apoptosis.
The synthesis of ETP-45658 involves several key steps that utilize rational drug design principles. The compound was developed through structure-activity relationship studies, which guided the selection of functional groups that enhance potency and selectivity against PI3K isoforms.
Technical Details:
The molecular structure of ETP-45658 has been elucidated through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. The compound features a morpholine ring, which is critical for its binding affinity to the target enzyme.
Data:
ETP-45658 undergoes several chemical reactions that are pivotal to its mechanism of action. Primarily, it interacts with the active site of phosphoinositide 3-kinases, leading to inhibition of downstream signaling pathways.
Technical Details:
The mechanism by which ETP-45658 exerts its anticancer effects involves inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancers, leading to uncontrolled cell proliferation.
Data:
Relevant Data:
The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties for oral bioavailability .
ETP-45658 has potential applications in:
The ongoing research into ETP-45658 aims to further elucidate its therapeutic potential and optimize its use in clinical settings .
ETP-45658 demonstrates distinct inhibitory preferences across class I phosphoinositide 3-kinase (PI3K) isoforms, with biochemical assays revealing nanomolar-range potency. The compound exhibits the highest affinity for PI3Kα (IC₅₀ = 22.0 nM), followed by PI3Kδ (IC₅₀ = 39.8 nM), PI3Kβ (IC₅₀ = 129.0 nM), and PI3Kγ (IC₅₀ = 717.3 nM) [2] [6]. This hierarchy establishes ETP-45658 as a pan-class I PI3K inhibitor with α/δ isoform selectivity. Kinetic studies further indicate that ETP-45658 effectively suppresses mutant PI3Kα variants, including oncogenic mutants H1047R (IC₅₀ = 16.8 nM) and E545K (IC₅₀ = 13.1 nM) [2] [8], which are frequently observed in solid tumors.
The cellular efficacy of ETP-45658 correlates with its biochemical potency. In proliferation assays, the compound inhibited cancer cell growth with EC₅₀ values of 0.48 μM (MCF7 breast cancer), 0.49 μM (PC3 prostate cancer), and 3.53 μM (HTC116 colon cancer) [2] [9]. Time-course experiments in U2OS osteosarcoma cells demonstrated rapid target engagement, with 95% reduction in FOXO3a phosphorylation within 4 hours of treatment at 10 μM [8]. This rapid suppression of PI3K signaling underpins its potent anti-proliferative effects.
Table 1: Isoform-Selectivity Profile of ETP-45658
Target | IC₅₀ (nM) | Cellular Consequence |
---|---|---|
PI3Kα | 22.0 | FOXO3a nuclear translocation |
PI3Kδ | 39.8 | Immune cell modulation |
PI3Kβ | 129.0 | Platelet aggregation suppression |
PI3Kγ | 717.3 | Inflammatory signaling inhibition |
PI3Kα H1047R | 16.8 | Enhanced mutant oncogene suppression |
PI3Kα E545K | 13.1 | Constitutive pathway blockade |
The high-resolution crystallographic analysis reveals that ETP-45658 binds competitively to the ATP-binding cleft of the p110α catalytic subunit. The pyrazolopyrimidine core of ETP-45658 forms critical hydrogen bonds with Val851 and Asp933 residues in the catalytic domain, while its morpholine group stabilizes the binding interaction through hydrophobic contacts with Trp780 [1] [4]. This binding mode induces a conformational shift that disrupts phosphotransferase activity, preventing phosphatidylinositol 4,5-bisphosphate (PIP₂) phosphorylation to phosphatidylinositol 3,4,5-trisphosphate (PIP₃).
Downstream signaling consequences include:
In HT-29 colon cancer models, these molecular effects translate to apoptotic induction through Bax upregulation (3.2-fold), BCL-2 downregulation (67%), and caspase-3/7 activation (2.8-fold increase) [1]. The compound further impairs mitochondrial membrane potential (ΔΨm dissipation >80%), confirming the intrinsic apoptosis pathway activation.
Table 2: Downstream Molecular Effects of ETP-45658 in Cancer Models
Molecular Event | Change | Experimental System | Functional Consequence |
---|---|---|---|
p-Akt (Ser473) | ↓ 55–95% | U2OS, HT-29 cells | Loss of pro-survival signaling |
Cyclin D1 expression | ↓ 70% | U2OS cells | G1/S cell cycle arrest |
Cleaved caspase-3 | ↑ 3.5-fold | HT-29 cells | Apoptosis induction |
Bax/BCL-2 ratio | ↑ 4.8-fold | HT-29 cells | Mitochondrial apoptosis |
Mitochondrial membrane potential | ↓ 80% | HT-29 cells | Apoptosome activation |
Beyond PI3K isoforms, ETP-45658 demonstrates significant activity against DNA-dependent protein kinase (DNA-PK) (IC₅₀ = 70.6 nM) and mammalian target of rapamycin (mTOR) (IC₅₀ = 152.0 nM) [2] [6]. This dual-inhibitory profile positions ETP-45658 as a multi-kinase suppressor with implications for overcoming therapeutic resistance:
In vivo validation using transgenic mouse models demonstrates that ETP-45658 (22.7 mg/kg) significantly reduces phospho-Akt (Ser473) levels in mammary ductal epithelium [7] [8]. This confirms the compound’s ability to concurrently engage both upstream (PI3K) and downstream (mTOR) nodes of the pathway, inducing synthetic lethality in tumors with PIK3CA mutations or PTEN loss.
Table 3: Comparative Inhibition Profile of ETP-45658 Against Related Kinases
Target | IC₅₀ (nM) | Therapeutic Implication |
---|---|---|
DNA-PK | 70.6 | Radio-sensitization; PARP inhibitor synergy |
mTOR | 152.0 | Prevention of Akt reactivation; protein synthesis blockade |
PI3Kα | 22.0 | Primary oncogenic signaling blockade |
PI3Kδ | 39.8 | Microenvironment modulation |
ConclusionETP-45658 exemplifies a rationally designed multi-kinase inhibitor with a unique mechanistic triad: isoform-selective PI3K inhibition, DNA damage response suppression, and mTOR-mediated translational control. Its ability to simultaneously target these interconnected pathways offers a promising chemical scaffold for overcoming resistance in hyperactivated PI3K/AKT signaling networks.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7